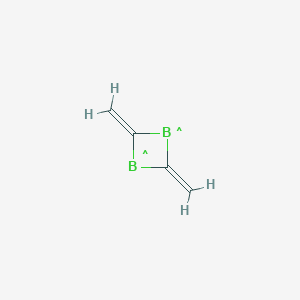
CID 71335529
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71335529” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of chemical substances. This compound is a unique compound with specific characteristics and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71335529 would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
CID 71335529 can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized derivative, while reduction may yield a reduced form of the compound.
Scientific Research Applications
CID 71335529 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of CID 71335529 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71335529 can be identified based on structural and functional similarities. Some of these compounds include:
CID 12345678: A structurally related compound with similar functional groups.
CID 87654321: Another compound with comparable biological activities.
Uniqueness
This compound is unique due to its specific chemical structure and properties. Its distinct functional groups and molecular configuration contribute to its unique reactivity and applications in various scientific fields.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study in scientific research
Properties
CAS No. |
111291-73-7 |
|---|---|
Molecular Formula |
C4H4B2 |
Molecular Weight |
73.70 g/mol |
InChI |
InChI=1S/C4H4B2/c1-3-5-4(2)6-3/h1-2H2 |
InChI Key |
HLFCXCLTYRVTDL-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C(=C)[B]C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


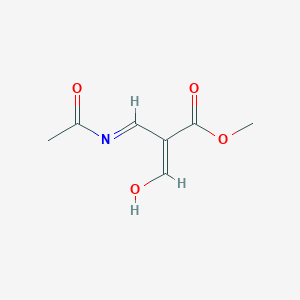
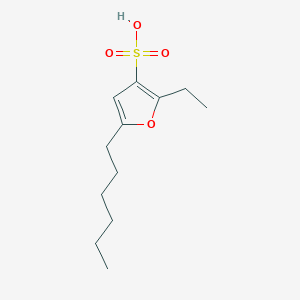
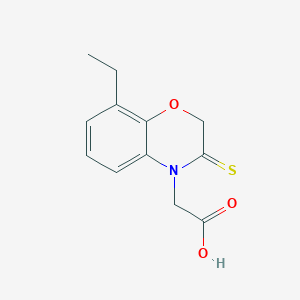

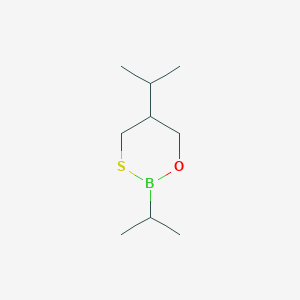
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)


![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)

![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
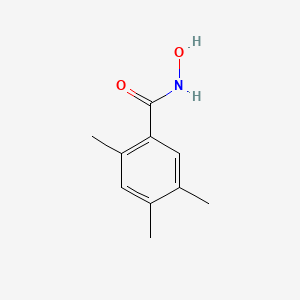
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
